

Validating the Structure of Synthesized 3,5-Dimethylbenzohydrazide: A Comparative Guide

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Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

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The rigorous validation of a synthesized compound's structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data used to confirm the successful synthesis of **3,5-Dimethylbenzohydrazide** from its precursor, 3,5-Dimethylbenzoic acid. By examining the distinct changes in spectral features, researchers can confidently verify the structural transformation.

Executive Summary

This guide presents a head-to-head comparison of the analytical data for 3,5-Dimethylbenzoic acid and the expected data for its synthesized product, **3,5-Dimethylbenzohydrazide**. The transformation from a carboxylic acid to a hydrazide results in significant and predictable changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These changes, summarized in the tables below, provide a clear and definitive method for validating the structure of the synthesized compound.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 3,5-Dimethylbenzoic acid (experimental) and the predicted data for **3,5-Dimethylbenzohydrazide**. The predicted values for **3,5-Dimethylbenzohydrazide** are based on established chemical shift and fragmentation principles and data from structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3,5-Dimethylbenzoic acid	11.5 - 13.0	br s	1H	-COOH
	7.71	s	2H	Ar-H (H2, H6)
	7.23	s	1H	Ar-H (H4)
	2.38	s	6H	-CH ₃
3,5-Dimethylbenzohydrazide (Predicted)	7.8 - 8.5	br s	1H	-C(=O)NH-
	7.42	s	2H	Ar-H (H2, H6)
	7.15	s	1H	Ar-H (H4)
	4.1 - 4.5	br s	2H	-NH ₂
	2.35	s	6H	-CH ₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3,5-Dimethylbenzoic acid	172.6	-COOH
138.5	Ar-C (C3, C5)	
134.9	Ar-C (C4)	
129.9	Ar-C (C1)	
128.1	Ar-C (C2, C6)	
21.3	-CH ₃	
3,5-Dimethylbenzohydrazide (Predicted)	168.5	-C(=O)NH-
138.2	Ar-C (C3, C5)	
133.5	Ar-C (C4)	
132.8	Ar-C (C1)	
126.5	Ar-C (C2, C6)	
21.2	-CH ₃	

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	O-H Stretch (acid)
3,5-Dimethylbenzoic acid	-	~1680-1710	~2500-3300 (broad)
3,5-Dimethylbenzohydrazide (Predicted)	~3200-3400 (two bands)	~1640-1660	-

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
3,5-Dimethylbenzoic acid[1]	150	133, 105, 91, 77
3,5-Dimethylbenzohydrazide (Predicted)	164	133, 105, 91, 77

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **¹³C NMR Acquisition:** Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
- **Data Processing:** Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

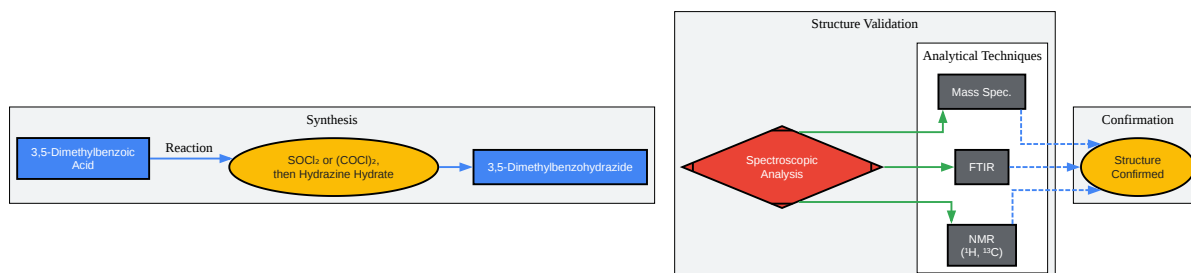
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 scans to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate charged fragments.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** Detect the ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural validation of **3,5-Dimethylbenzohydrazide**.



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Caption: Workflow for the synthesis and structural validation of **3,5-Dimethylbenzohydrazide**.

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References

- 1. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]
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